Ethyl 2-(3-nitrophenoxy)tetradecanoate
Description
Ethyl 2-(3-nitrophenoxy)tetradecanoate (CAS: 31994-60-2) is a synthetic long-chain fatty acid ethyl ester characterized by a nitrophenoxy substituent at the second carbon of the tetradecanoate backbone. Its molecular formula is C₂₆H₄₄O₄, with a molecular weight of 420.63 g/mol . The compound features an ethyl ester group and a 3-nitrophenoxy moiety, which distinguishes it from simpler fatty acid esters. The nitro group’s electron-withdrawing properties may enhance reactivity or bioactivity, though further studies are required to confirm specific applications.
Properties
CAS No. |
116526-79-5 |
|---|---|
Molecular Formula |
C22H35NO5 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
ethyl 2-(3-nitrophenoxy)tetradecanoate |
InChI |
InChI=1S/C22H35NO5/c1-3-5-6-7-8-9-10-11-12-13-17-21(22(24)27-4-2)28-20-16-14-15-19(18-20)23(25)26/h14-16,18,21H,3-13,17H2,1-2H3 |
InChI Key |
WKYBRYQOMQJXFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)OCC)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 2-(4-nitrophenoxy)tetradecanoate
This compound (CAS: CID 116745) shares a nitrophenoxy substituent but differs in the ester group (methyl instead of ethyl) and nitro position (4- vs. 3-). Its molecular formula (C₂₁H₃₃NO₅) and lower molecular weight (391.49 g/mol) reflect these differences.
Simple Fatty Acid Esters
Ethyl Tetradecanoate (Ethyl Myristate)
A structurally simpler analog (C₁₆H₃₂O₂, MW: 256.42 g/mol), ethyl tetradecanoate lacks the nitrophenoxy group. It is widely detected in natural sources, including Zizyphus fruit oil (6.1% composition) and fermented beverages like Baijiu and cider spirits, where it contributes to yeasty/earthy flavors . Its hydrophobicity and neutral properties make it a common flavor enhancer .
Isopropyl Tetradecanoate
Found in Pelargonium radula leaf extracts, this ester (C₁₇H₃₄O₂, MW: 270.45 g/mol) replaces the ethyl group with isopropyl. Its applications are linked to plant-derived fragrances, though its detection depends on extraction methods (e.g., supercritical CO₂ selectivity) .
Bioactive Substituted Tetradecanoates
Ethyl 2-[(2-Methylphenyl)acetyl]tetradecanoate
This miticidal compound (synthesized by DuPont) incorporates a 2-methylphenylacetyl group. Its bioactivity highlights how substituents on the tetradecanoate chain can confer pesticidal properties, though its hydrophobicity and synthesis complexity limit broad use .
Long-Chain Fatty Acid Ethyl Esters (LCFAEEs) in Food and Beverages
Ethyl 2-(3-nitrophenoxy)tetradecanoate is distinct from common LCFAEEs like ethyl palmitate (C₁₈H₃₆O₂) and ethyl octadecanoate, which are critical to the aroma profiles of aged spirits and wines. For example:
Table 1: Key Structural and Functional Comparisons
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